

Spectroscopic Characterization of 2-Bromo-6-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-6-methylphenol**

Cat. No.: **B084823**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-6-methylphenol**, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presents the data in a structured format, describes the general experimental protocols for acquiring such data, and includes a visual representation of the analytical workflow.

While specific experimental datasets for **2-Bromo-6-methylphenol** are not broadly published, this guide is structured based on established principles of spectroscopic analysis for substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For **2-Bromo-6-methylphenol**, both ^1H and ^{13}C NMR would provide critical information about its molecular structure.

1.1. ^1H NMR Spectroscopy

^1H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: Predicted ^1H NMR Data for **2-Bromo-6-methylphenol**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~ 2.3	Singlet	-	3H	-CH ₃
~ 5.0 - 6.0	Broad Singlet	-	1H	-OH
~ 6.7 - 7.5	Multiplet	-	3H	Ar-H

1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: Predicted ¹³C NMR Data for **2-Bromo-6-methylphenol**

Chemical Shift (δ , ppm)	Assignment
~ 17	-CH ₃
~ 110 - 140	Ar-C
~ 150 - 155	Ar-C-OH

1.3. Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

- Sample Preparation: A few milligrams of **2-Bromo-6-methylphenol** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
- Instrumentation: The sample is placed in an NMR tube and inserted into the NMR spectrometer.
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.^[1] Data is reported in parts per million (ppm) relative to the signal from the internal standard.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for **2-Bromo-6-methylphenol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group
3500 - 3200	Broad	O-H stretch (phenol)
3100 - 3000	Medium	C-H stretch (aromatic)
2960 - 2850	Medium	C-H stretch (methyl)
1600 - 1450	Medium-Strong	C=C stretch (aromatic ring)
1260 - 1180	Strong	C-O stretch (phenol)
~ 600	Medium-Strong	C-Br stretch

2.1. Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is as follows:

- **Sample Preparation:** The sample can be analyzed as a thin film, a KBr pellet, or a nujol mull. For a KBr pellet, a small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk.
- **Instrumentation:** The sample is placed in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** A background spectrum is collected, followed by the sample spectrum. The final spectrum is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of **2-Bromo-6-methylphenol** is approximately 187.03 g/mol .[\[2\]](#)

Table 4: Expected Mass Spectrometry Data for **2-Bromo-6-methylphenol**

m/z	Relative Intensity (%)	Assignment
186/188	High	[M] ⁺ (Molecular ion peak, showing bromine isotope pattern)
107	Moderate	[M-Br] ⁺
79/81	High	[Br] ⁺
77	Moderate	[C ₆ H ₅] ⁺

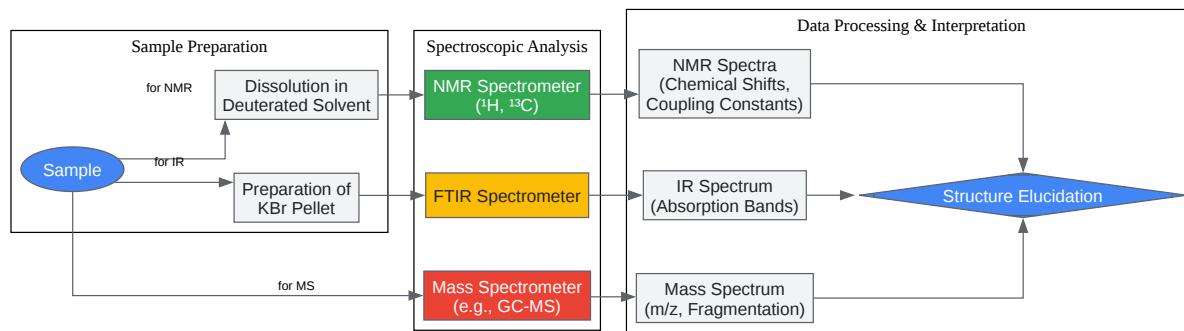
3.1. Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.
- **Ionization:** The sample is ionized, commonly using Electron Ionization (EI).
- **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., a quadrupole) according to their mass-to-charge ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Bromo-6-methylphenol**.



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References

- 1. rsc.org [rsc.org]
- 2. 2-Bromo-6-methylphenol | C7H7BrO | CID 11095329 - PubChem [pubchem.ncbi.nlm.nih.gov]
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